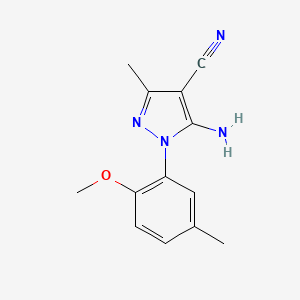

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS No.: 2197061-87-1

Cat. No.: VC2785245

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197061-87-1 |

|---|---|

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | 5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3 |

| Standard InChI Key | NAIDTDZAVYYPHD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N |

Introduction

Physical and Chemical Properties

Basic Information

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a pyrazole core with multiple functional groups. The compound's fundamental data is summarized in Table 1.

| Parameter | Value |

|---|---|

| Chemical Name | 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 2197061-87-1 |

| Molecular Formula | C₁₃H₁₄N₄O |

| Molecular Weight | 242.28 g/mol |

Table 1: Basic identification parameters of the target compound

Structural Characteristics

The compound contains several key structural features that contribute to its chemical behavior and potential biological activity:

-

A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms)

-

An amino group (-NH₂) at the 5-position of the pyrazole ring

-

A cyano group (-CN) at the 4-position

-

A methyl substituent at the 3-position

-

A 2-methoxy-5-methylphenyl substituent at the N1 position of the pyrazole ring

This combination of functional groups creates a molecule with multiple potential interaction points for hydrogen bonding, π-π stacking, and nucleophilic/electrophilic reactions .

Physicochemical Properties

Based on computational predictions and structural analysis, the compound exhibits the following physicochemical properties:

| Property | Value | Method |

|---|---|---|

| Density | 1.22±0.1 g/cm³ | Predicted |

| Boiling Point | 468.0±45.0 °C | Predicted |

| pKa | -0.52±0.50 | Predicted |

| Appearance | Solid at room temperature | Based on structural analogs |

Table 2: Predicted physicochemical properties of the target compound

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and π-stacking interactions of the aromatic systems. The predicted pKa suggests that the compound may behave as a weak base in solution, which could influence its solubility profile and potential interactions with biological systems .

Synthesis Methods

Reaction Mechanism

The formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles follows a mechanistic pathway that explains the high regioselectivity observed in these reactions. Based on literature reports for analogous compounds, the mechanism involves:

-

Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the β-carbon of (1-ethoxyethylidene)malononitrile

-

Elimination of ethanol to form an alkylidene hydrazide intermediate

-

Intramolecular cyclization via nucleophilic attack of the second nitrogen on the nitrile carbon

This mechanism explains why the 5-amino regioisomer is formed exclusively, with no observed formation of the 3-amino regioisomer or uncyclized hydrazide products .

Optimization Conditions

Research on similar compounds has established optimal conditions for the synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Absolute ethanol or trifluoroethanol | Provides suitable polarity for reaction |

| Temperature | Reflux (~78°C for ethanol) | Facilitates cyclization |

| Reaction Time | 0.5-4 hours | Dependent on aryl substituent |

| Base | Sodium acetate or triethylamine | Neutralizes hydrochloride salts and facilitates reaction |

| Atmosphere | Nitrogen | Prevents oxidation of intermediates |

Table 3: Optimized reaction conditions for synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles

For the specific synthesis of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, the electronic effects of the methoxy and methyl substituents on the aryl ring may necessitate adjusted reaction times to achieve optimal yields .

Structural Analogs and Related Compounds

Comparative Analysis

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile belongs to a broader family of 5-aminopyrazole derivatives. Several structurally related compounds have been reported in the literature with varying substitution patterns:

| Compound | CAS Number | Similarity Factor | Key Structural Difference |

|---|---|---|---|

| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | 5453-07-6 | High | Lacks the aryl substituent at N1 |

| 5-Amino-1H-pyrazole-3,4-dicarbonitrile | 54385-49-8 | 0.92 | Additional nitrile group at C3 instead of methyl |

| 5-Amino-1H-pyrazole-4-carbonitrile | 1204396-41-7 | 0.84 | Lacks both N1 aryl substituent and C3 methyl group |

| 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 2197053-93-1 | Very High | Methoxy group at para position instead of ortho |

| 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | 175135-59-8 | Moderate | Lacks methoxy group, only methyl substituent |

Table 4: Structural analogs of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

This comparative analysis demonstrates the structural diversity within this class of compounds, which can be systematically modified to explore structure-activity relationships .

Structure-Activity Relationships

Studies on similar 5-aminopyrazole derivatives have demonstrated that modifications to the aryl substituent at the N1 position and the functional groups at the 3- and 4-positions can significantly impact biological activity. While specific structure-activity relationship (SAR) data for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is limited, research on analogous compounds suggests:

-

The amino group at the 5-position is often critical for hydrogen bonding interactions with biological targets

-

The nitrile group at the 4-position can serve as a hydrogen bond acceptor and may be involved in metabolic transformations

-

The N1-aryl substituent often modulates lipophilicity, membrane permeability, and target selectivity

-

Methoxy substituents can enhance binding affinity through additional hydrogen bond acceptor capabilities

-

Methyl groups typically contribute to lipophilicity and can influence the electronic properties of the aromatic system

These structure-activity patterns suggest potential roles for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile in pharmaceutical research, particularly as an intermediate in medicinal chemistry programs targeting various biological pathways .

Applications and Biological Significance

As Chemical Building Blocks

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile represents a valuable synthetic intermediate for developing more complex heterocyclic systems. The reactivity of this compound is primarily determined by:

-

The amino group at the 5-position, which can undergo acylation, alkylation, or serve as a nucleophile in various condensation reactions

-

The nitrile group at the 4-position, which can be hydrolyzed to carboxylic acid or amide, or undergo addition reactions

-

The pyrazole N-H, which can participate in hydrogen bonding or further functionalization

This reactivity profile makes the compound suitable for the synthesis of:

-

Pyrazolo[3,4-d]pyrimidines

-

Fused heterocyclic systems with potential biological activity

-

Ligands for coordination chemistry

Structure-Function Relationships

The functionality of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile in biological systems likely derives from its ability to form specific interactions with target macromolecules. Key structural features that contribute to these interactions include:

| Structural Feature | Potential Function |

|---|---|

| Amino group (5-position) | Hydrogen bond donor; nucleophilic center; potential for derivatization |

| Nitrile group (4-position) | Hydrogen bond acceptor; metabolic handle; potential for conversion to other functional groups |

| Pyrazole nitrogen atoms | Hydrogen bond acceptors; coordination to metal centers in metalloenzymes |

| 2-Methoxy-5-methylphenyl group | Hydrophobic interactions; π-stacking; steric bulk for target selectivity |

| Methyl group (3-position) | Hydrophobic interactions; conformational control; metabolic stability |

Table 5: Structure-function relationships of key features in the target compound

These structure-function relationships suggest that 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile may interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and electronic effects, potentially modulating protein function through these specific molecular interactions .

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and related compounds typically employs multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Characteristic signals include the amino protons (typically a broad singlet at δ 5-6 ppm), aromatic protons from the phenyl ring (δ 6.5-7.5 ppm), methoxy protons (singlet at δ 3.8-4.0 ppm), and methyl protons (singlets at δ 2.0-2.5 ppm)

-

¹³C NMR: Distinctive signals for the nitrile carbon (δ ~115-120 ppm), pyrazole carbons, and substituted phenyl carbons

-

2D techniques (COSY, HSQC, HMBC): Used to confirm structural assignments and connectivity

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands include NH₂ stretching (3300-3500 cm⁻¹), C≡N stretching (2200-2240 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

-

-

Mass Spectrometry (MS):

These spectroscopic methods, when used in combination, provide comprehensive structural characterization and confirmation of purity for the target compound.

Chromatographic Techniques

Purification and analysis of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile often employ chromatographic methods:

-

Thin-Layer Chromatography (TLC):

-

Column Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

These analytical methods ensure the quality and identity of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile for both research and potential commercial applications.

Future Research Directions

Synthesis Optimization

Current synthetic methodologies for 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile could benefit from several optimization approaches:

-

Green Chemistry Approaches:

-

Development of solvent-free or aqueous reaction conditions

-

Exploration of microwave-assisted synthesis to reduce reaction times and energy consumption

-

Investigation of recyclable catalysts to minimize waste generation

-

-

Flow Chemistry Applications:

-

Continuous-flow synthesis to improve scalability and process control

-

Integration with in-line purification methods to streamline production

-

-

Diversification Strategies:

These research directions highlight the versatility of 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile as both a synthetic target and a valuable intermediate for further chemical exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume